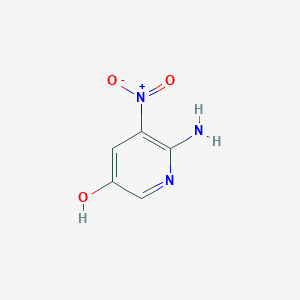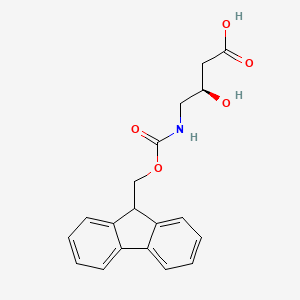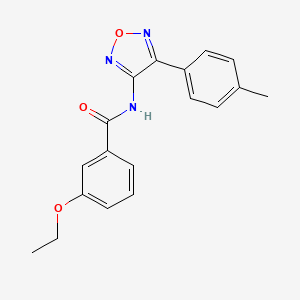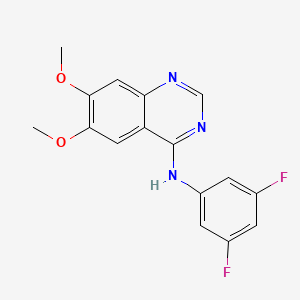![molecular formula C23H19N5O3S B2774931 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide CAS No. 1020975-76-1](/img/structure/B2774931.png)
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds within the same family, such as those involving [1,2,4]triazolo and pyridazinyl moieties, have been reported to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests a potential for the compound to be explored for agricultural applications, particularly in weed management (Moran, 2003).
Antiviral Properties
Research has highlighted the antiviral potential of similar compounds, specifically against the hepatitis A virus (HAV). The preparation of novel derivatives, including triazolo[4,3-b]pyridazine, has shown promising results in reducing virus count, indicating a research pathway for the compound in antiviral drug development (Shamroukh & Ali, 2008).
Antibacterial and Antimicrobial Applications
The synthesis of new heterocyclic compounds containing sulfonamido moieties, similar to the target compound, has shown high antibacterial activity. This highlights the potential application of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Insecticidal Properties
A novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety has been investigated for insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests that similar compounds, including the one , could have potential applications in pest control, contributing to the development of more effective insecticides (Soliman et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . This suggests that the compound could potentially have multiple targets, contributing to its diverse pharmacological activities.
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, which could explain the compound’s pharmacological effects.
Biochemical Pathways
Compounds with a similar triazole nucleus have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound could potentially have good bioavailability.
Result of Action
Given the diverse pharmacological activities associated with compounds having a similar triazole nucleus , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-13,16,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEPRQHXBVKBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)


![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)






![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)